Ethyl 2-phenylthiazole-5-carboxylate
Description
Ethyl 2-phenylthiazole-5-carboxylate is an organic compound with the molecular formula C₁₂H₁₁NO₂S. Its structure is characterized by a central five-membered thiazole (B1198619) ring. A phenyl group is attached at the 2-position of the thiazole ring, and an ethyl carboxylate group is present at the 5-position. The presence of both electron-donating and electron-withdrawing groups, along with the aromatic nature of the thiazole and phenyl rings, imparts a unique electronic and chemical character to the molecule.
The thiazole ring is a fundamental heterocyclic motif found in numerous natural and synthetic compounds. bohrium.comspast.org This scaffold is a key component in a variety of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs. nih.govbenthamdirect.com The versatility of the thiazole moiety stems from its aromaticity and the presence of nitrogen and sulfur heteroatoms, which can participate in various chemical interactions. nih.gov Consequently, thiazole derivatives are extensively explored in drug discovery and development. bohrium.comspast.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNTXACUCMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432543 | |
| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172678-67-0 | |
| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties
The physical and chemical properties of Ethyl 2-phenylthiazole-5-carboxylate are crucial for its application in various chemical processes.
The compound typically appears as a solid at room temperature. quinoline-thiophene.com While specific values can vary depending on purity and experimental conditions, its derivatives exhibit a range of melting points. For instance, the related compound Ethyl 2-amino-4-phenylthiazole-5-carboxylate has a melting point between 167-175 °C. chemimpex.com It generally shows low solubility in water but is soluble in common organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). quinoline-thiophene.com
Table 1: Physical Properties of this compound and Related Compounds
| Property | Value | Reference Compound |
| Molecular Formula | C₁₂H₁₁NO₂S | This compound |
| Molecular Weight | 249.3 g/mol | This compound |
| Appearance | Pale yellow crystals | Ethyl 2-amino-4-phenylthiazole-5-carboxylate chemimpex.com |
| Melting Point | 167-175 °C | Ethyl 2-amino-4-phenylthiazole-5-carboxylate chemimpex.com |
| Solubility | Low in water, soluble in organic solvents | Ethyl 2-amino-4-phenylthiazole-5-carboxylate quinoline-thiophene.com |
Spectral analysis is essential for the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about its molecular structure. For example, in the ¹H NMR spectrum of a similar compound, Ethyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate, characteristic peaks for the ethyl group protons and aromatic protons are observed. mdpi.com
Table 2: Representative Spectral Data for a Related Thiazole (B1198619) Derivative
| Spectral Technique | Observed Peaks (for Ethyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate) |
| ¹H NMR (400 MHz, CDCl₃) | δ: 1.42 (t, J = 7.2 Hz, 3H, OCH₂CH₃), 4.43 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 7.23–8.41 (m, 4H, Ar–H) mdpi.com |
| ¹³C NMR | Data not widely reported, but would show characteristic peaks for the carboxyl, thiazole, and phenyl carbons. |
| IR Spectroscopy | Would show characteristic absorption bands for C=O (ester), C=N, and C-S stretching vibrations. |
| Mass Spectrometry | The molecular ion peak would correspond to the compound's molecular weight. |
Synthesis and Reactivity
The most common method for synthesizing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in the late 19th century. This one-pot condensation reaction typically involves an α-haloketone and a thioamide. For Ethyl 2-phenylthiazole-5-carboxylate, a common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiobenzamide. Variations of this synthesis, such as using different solvents and catalysts, have been developed to improve yields and purity. prepchem.com
The reactivity of this compound is influenced by its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, 2-phenylthiazole-5-carboxylic acid. acs.org This carboxylic acid can then be converted into various amides, which are often explored for their biological activities. mdpi.comnih.gov The thiazole ring itself can participate in electrophilic substitution reactions, although the presence of the deactivating carboxylate group can influence the position of substitution.
Applications in Medicinal Chemistry
The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, and derivatives of Ethyl 2-phenylthiazole-5-carboxylate have been investigated for a range of therapeutic applications. nih.govbenthamdirect.com
Thiazole derivatives are known to exhibit significant antibacterial and antifungal properties. bohrium.comspast.org The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. quinoline-thiophene.com Research has shown that modifications to the phenyl ring and the ester group can lead to compounds with potent and broad-spectrum antimicrobial activity. acs.org
A significant area of research focuses on the anticancer potential of thiazole derivatives. nih.govnih.gov These compounds have been shown to target various pathways involved in cancer progression, such as cell cycle regulation and enzyme inhibition. nih.govnih.gov For example, derivatives of 2-phenylthiazole (B155284) have been synthesized and evaluated as cytotoxic agents against various human cancer cell lines. nih.gov Some thiazole-based compounds act as inhibitors of kinases, enzymes that play a crucial role in cell signaling and proliferation. nih.gov
Beyond antimicrobial and anticancer applications, thiazole derivatives are being explored for other therapeutic uses, including as anti-inflammatory, antiviral, and antidiabetic agents. benthamdirect.commdpi.com The structural versatility of the thiazole ring allows for the design of molecules that can interact with a wide array of biological targets. nih.gov
Applications in Materials Science
The unique electronic properties of the thiazole (B1198619) ring also make it a valuable component in the development of new materials.
Thiazole-containing polymers and small molecules have shown promise in the field of organic electronics. Their aromatic nature and ability to participate in π-π stacking interactions make them suitable for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The phenyl and carboxylate substituents on Ethyl 2-phenylthiazole-5-carboxylate can be modified to tune the electronic and optical properties of the resulting materials.
Derivatives of this compound are also used as intermediates in the synthesis of dyes and agrochemicals. chemimpex.com The stability and reactivity of the thiazole ring make it a versatile building block in various chemical industries. chemimpex.com
Concluding Remarks and Research Perspectives
Research on Ethyl 2-phenylthiazole-5-carboxylate and its analogues has led to significant advancements, particularly in medicinal chemistry. The development of efficient synthetic methods, such as modifications of the Hantzsch synthesis, has facilitated the creation of diverse libraries of thiazole (B1198619) derivatives. semanticscholar.org Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the thiazole and phenyl rings influence biological activity, leading to the identification of potent anticancer and antimicrobial agents. nih.govnih.gov For instance, recent studies have highlighted a 2-phenylthiazole-5-carboxylic acid derivative as a potent inhibitor of miRNA biogenesis with promising anticancer effects in hepatocellular carcinoma. acs.orgacs.org
A key challenge in developing analogues of this compound for therapeutic use is achieving target selectivity to minimize off-target effects. researchgate.net Overcoming drug resistance, a common issue with many anticancer and antimicrobial agents, is another significant hurdle. researchgate.net However, these challenges also present opportunities. The development of multi-target inhibitors, where a single compound can modulate multiple biological pathways, is a promising strategy. nih.govfrontiersin.org Furthermore, the application of computational methods, such as molecular docking, can aid in the rational design of more potent and selective analogues. mdpi.com
The future of research on the thiazole scaffold is promising, with several emerging avenues. The development of thiazole-based compounds as probes for chemical biology and as diagnostic agents is an area of growing interest. In materials science, the exploration of thiazole-containing materials for applications in sensing and catalysis is gaining traction. In medicinal chemistry, the focus is shifting towards the development of theranostic agents, which combine therapeutic and diagnostic capabilities. frontiersin.org Additionally, the investigation of novel drug delivery systems, such as nanocarriers, could enhance the therapeutic efficacy of thiazole-based drugs. frontiersin.org The continued exploration of the chemical space around the thiazole scaffold is expected to yield new compounds with novel properties and applications. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-phenylthiazole-5-carboxylate and its derivatives?
- Methodological Answer : A typical synthesis involves bromination of ethyl nitrobenzoylacetate followed by reaction with thiobenzamide in ethanol under reflux conditions. Excess thiobenzamide (≥2 equivalents) is critical to minimize oxidation byproducts (e.g., thiadiazoles). Recrystallization from ethanol or methanol is used to purify the product . For derivatives like 2-amino variants, nucleophilic substitution or condensation with amines/heterocycles is employed, often using KOH as a base in anhydrous ethanol .
Q. How are thiazole derivatives characterized structurally?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : Signals for the thiazole ring protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm) confirm ring formation.
- HRMS : Molecular ion peaks ([M+H]+) validate molecular weight and purity.
- Melting Points : Sharp ranges (e.g., 206–208°C) indicate crystalline purity .
Advanced Research Questions
Q. How can reaction yields be optimized during thiazole ring formation?
- Methodological Answer : Key factors include:
- Excess Reagents : Using 2–3 equivalents of thiobenzamide suppresses competing oxidation pathways (e.g., sulfur elimination), increasing thiazole yield to >60% .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient substrates.
- Temperature Control : Refluxing ethanol (78°C) balances reaction rate and side-product formation.
Q. What computational methods are used to predict biological activity of thiazole derivatives?
- Methodological Answer :
- 3D-QSAR (CoMFA/CoMSIA) : Aligns molecular fields (steric, electrostatic) with antimicrobial activity data. Models with q² > 0.5 and r² > 0.8 are validated for predicting substituent effects .
- Database Alignment : Matches thiazole scaffolds to pharmacophore libraries to prioritize substituents (e.g., 4-hydroxyphenyl for enhanced antifungal activity) .
Q. How do structural modifications affect antimicrobial efficacy?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or halogens (e.g., 4-Br) improve activity against Staphylococcus aureus (MIC 8–16 µg/mL) by enhancing membrane penetration .
- Hydrophobic Substituents : Methyl or phenyl groups at the 4-position increase lipophilicity, boosting antifungal activity (e.g., against Candida albicans) .
Q. What are the challenges in synthesizing analogs with electron-withdrawing groups?
- Methodological Answer :
- Side Reactions : Nitro groups in precursors (e.g., 2-nitrophenyl) act as oxidants, generating sulfur or thiadiazole byproducts. This requires stoichiometric control and inert atmospheres .
- Purification Difficulty : Polar EWGs (e.g., -COOH) reduce solubility, necessitating mixed-solvent recrystallization (e.g., ethanol/water) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
